molecular formula C12H11BrClNO B1624643 6-Bromo-3-(3-chloropropyl)quinolin-2(1H)-one CAS No. 848170-40-1

6-Bromo-3-(3-chloropropyl)quinolin-2(1H)-one

Cat. No.: B1624643
CAS No.: 848170-40-1
M. Wt: 300.58 g/mol
InChI Key: NRDNNMZUDYLFDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-(3-chloropropyl)quinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-(3-chloropropyl)quinolin-2(1H)-one typically involves the following steps:

    Starting Material: The synthesis begins with a quinoline derivative, such as 6-bromoquinoline.

    Alkylation: The 3-chloro-propyl group is introduced via an alkylation reaction using 3-chloropropyl bromide in the presence of a base like potassium carbonate.

    Cyclization: The resulting intermediate undergoes cyclization to form the quinolin-2-one structure.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:

    Solvent Selection: Use of solvents like dimethylformamide or acetonitrile to enhance reaction efficiency.

    Catalysts: Employing catalysts like palladium or copper to facilitate the alkylation and cyclization steps.

    Temperature Control: Maintaining specific temperature ranges to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-(3-chloropropyl)quinolin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with altered biological activities.

    Hydrolysis: The chloro-propyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of 6-amino-3-(3-chloro-propyl)-1H-quinolin-2-one.

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of 6-bromo-3-(3-hydroxy-propyl)-1H-quinolin-2-one.

Scientific Research Applications

6-Bromo-3-(3-chloropropyl)quinolin-2(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: Used as a precursor for the synthesis of potential therapeutic agents targeting various diseases.

    Biological Studies: Employed in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: Utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(3-chloropropyl)quinolin-2(1H)-one involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

    6-Bromoquinoline: Lacks the 3-chloro-propyl group, making it less versatile in chemical reactions.

    3-(3-Chloro-propyl)-1H-quinolin-2-one: Lacks the bromine atom, which may affect its reactivity and biological activity.

Uniqueness: 6-Bromo-3-(3-chloropropyl)quinolin-2(1H)-one is unique due to the presence of both the bromine atom and the 3-chloro-propyl group. This combination allows for a wide range of chemical modifications and potential biological activities, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

6-bromo-3-(3-chloropropyl)-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrClNO/c13-10-3-4-11-9(7-10)6-8(2-1-5-14)12(16)15-11/h3-4,6-7H,1-2,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDNNMZUDYLFDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(C(=O)N2)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00464527
Record name 6-Bromo-3-(3-chloro-propyl)-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848170-40-1
Record name 6-Bromo-3-(3-chloro-propyl)-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3-(3-chloropropyl)quinolin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
6-Bromo-3-(3-chloropropyl)quinolin-2(1H)-one
Reactant of Route 3
Reactant of Route 3
6-Bromo-3-(3-chloropropyl)quinolin-2(1H)-one
Reactant of Route 4
Reactant of Route 4
6-Bromo-3-(3-chloropropyl)quinolin-2(1H)-one
Reactant of Route 5
Reactant of Route 5
6-Bromo-3-(3-chloropropyl)quinolin-2(1H)-one
Reactant of Route 6
Reactant of Route 6
6-Bromo-3-(3-chloropropyl)quinolin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.